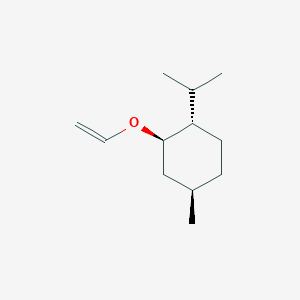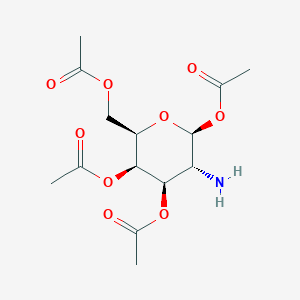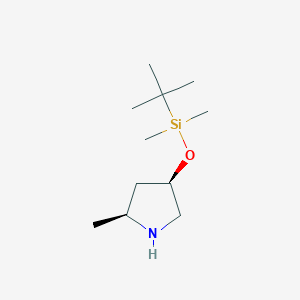
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which enhances its stability and reactivity in various chemical reactions. The compound’s stereochemistry is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected oxygen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in asymmetric catalysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in various biochemical pathways.
類似化合物との比較
Similar Compounds
- (2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidine
- (2S,4R)-1-tert-butyl 2-Methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
(2S,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-methylpyrrolidine is unique due to its specific (2S,4R) stereochemistry and the presence of the tert-butyldimethylsilyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.
特性
分子式 |
C11H25NOSi |
|---|---|
分子量 |
215.41 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[(3R,5S)-5-methylpyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C11H25NOSi/c1-9-7-10(8-12-9)13-14(5,6)11(2,3)4/h9-10,12H,7-8H2,1-6H3/t9-,10+/m0/s1 |
InChIキー |
GNECAGPEZJZCFY-VHSXEESVSA-N |
異性体SMILES |
C[C@H]1C[C@H](CN1)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1CC(CN1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13338195.png)
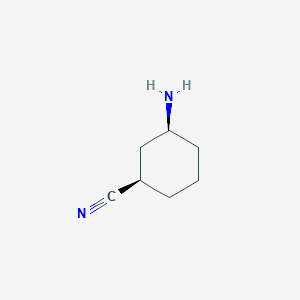


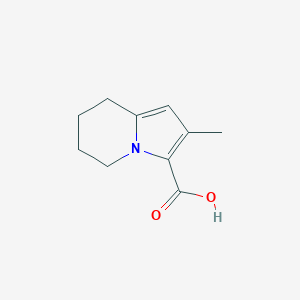
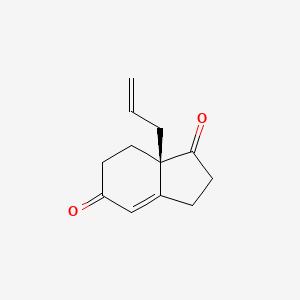

![(1S,4R)-tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13338232.png)
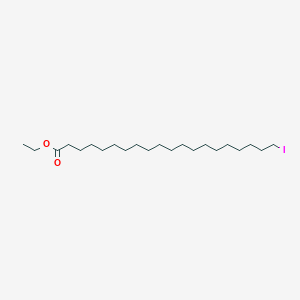
![(Hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine](/img/structure/B13338245.png)
